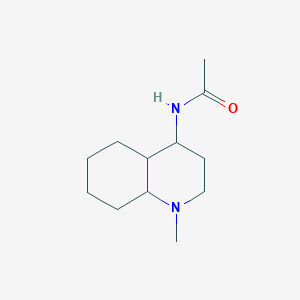![molecular formula C13H12BrN3O2 B6055840 2-bromo-6-methoxy-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol](/img/structure/B6055840.png)
2-bromo-6-methoxy-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-methoxy-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a pyridinylhydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol typically involves multiple steps, including the bromination of phenol derivatives and the formation of hydrazone linkages. One common method involves the use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions . The reaction conditions often require low temperatures and controlled environments to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydrazone formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methoxy-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-bromo-6-methoxy-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-methylphenol
- 2-bromo-6-methoxynaphthalene
- 5-bromo-2-methoxy-4-(p-tolyliminomethyl)phenol
Uniqueness
2-bromo-6-methoxy-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol is unique due to its combination of a bromine atom, a methoxy group, and a pyridinylhydrazinylidene moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-11-7-9(6-10(14)13(11)18)8-16-17-12-4-2-3-5-15-12/h2-8,18H,1H3,(H,15,17)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKUEEHXLMBXFL-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=CC=CC=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC2=CC=CC=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B6055767.png)

![1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6055778.png)
![ethyl 3-(4-fluorobenzyl)-1-[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6055785.png)
![4-methoxy-N-({1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6055787.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6055806.png)
methanone](/img/structure/B6055807.png)
![2-ethyl-3-phenyl-7-(2-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6055818.png)
![methyl 5-ethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055825.png)
![(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6055833.png)
![methyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6055834.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6055837.png)
![2-[(4-CHLOROPHENYL)AMINO]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6055841.png)
![11-Propan-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6055854.png)
